
Fmoc-D-trp(4-CL)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-tryptophan(4-chloro)-OH: is a derivative of the amino acid tryptophan, where the fluoromethoxycarbonyl (Fmoc) group is used for protection during peptide synthesis. The compound is specifically the D-isomer of tryptophan with a chlorine atom substituted at the 4-position of the indole ring. This compound is commonly used in the synthesis of peptides and proteins due to its stability and ease of removal under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amino group of D-tryptophan using the fluoromethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Chlorination: The indole ring of the protected D-tryptophan is then chlorinated at the 4-position using a chlorinating agent like N-chlorosuccinimide (NCS) in an appropriate solvent such as dichloromethane.
Industrial Production Methods: Industrial production of Fmoc-D-tryptophan(4-chloro)-OH follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale protection of D-tryptophan using fluoromethoxycarbonyl chloride.
- Chlorination of the protected D-tryptophan using industrial-grade chlorinating agents.
- Purification of the final product through crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the Fmoc protection, leading to the removal of the protecting group.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Deprotected D-tryptophan derivatives.
Substitution: Substituted derivatives at the 4-position of the indole ring.
Aplicaciones Científicas De Investigación
Chemistry:
- Used in the synthesis of peptides and proteins.
- Acts as a building block in the development of novel compounds.
Biology:
- Studied for its role in protein-protein interactions.
- Used in the study of enzyme-substrate interactions.
Medicine:
- Investigated for its potential therapeutic applications.
- Used in the design of peptide-based drugs.
Industry:
- Employed in the large-scale synthesis of peptides for research and pharmaceutical applications.
Mecanismo De Acción
Molecular Targets and Pathways:
- The compound interacts with various enzymes and proteins during peptide synthesis.
- The Fmoc group protects the amino group, preventing unwanted reactions during synthesis.
- The chlorine substitution at the 4-position can influence the compound’s interaction with biological targets, potentially altering its activity and specificity.
Comparación Con Compuestos Similares
Fmoc-D-tryptophan-OH: Lacks the chlorine substitution, making it less reactive in certain reactions.
Fmoc-L-tryptophan(4-chloro)-OH: The L-isomer of the compound, which may have different biological activity and properties.
Boc-D-tryptophan(4-chloro)-OH: Uses a different protecting group (tert-butoxycarbonyl) instead of Fmoc, which requires different conditions for removal.
Uniqueness:
- The presence of the chlorine atom at the 4-position provides unique reactivity and potential biological activity.
- The Fmoc protecting group offers stability and ease of removal, making it suitable for peptide synthesis.
Propiedades
Fórmula molecular |
C26H21ClN2O4 |
|---|---|
Peso molecular |
460.9 g/mol |
Nombre IUPAC |
(2R)-3-(4-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H21ClN2O4/c27-21-10-5-11-22-24(21)15(13-28-22)12-23(25(30)31)29-26(32)33-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-11,13,20,23,28H,12,14H2,(H,29,32)(H,30,31)/t23-/m1/s1 |
Clave InChI |
XRXGWEBMYWNTCH-HSZRJFAPSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=C4C(=CC=C5)Cl)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C(=CC=C5)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



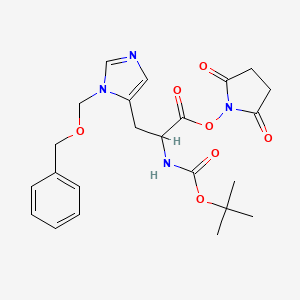
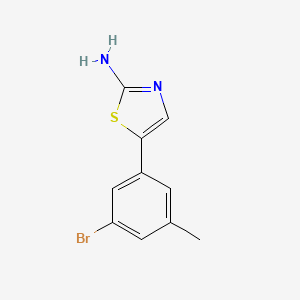
![2,5-Dioxopyrrolidin-1-yl 1-((1R,8S)-bicyclo[6.1.0]non-4-yn-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oate](/img/structure/B14013513.png)
![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)methyliminomethyl]-3-methylaniline](/img/structure/B14013521.png)
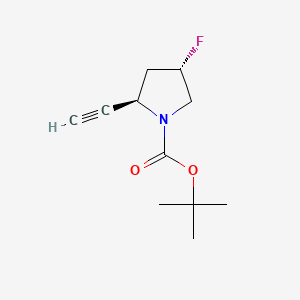
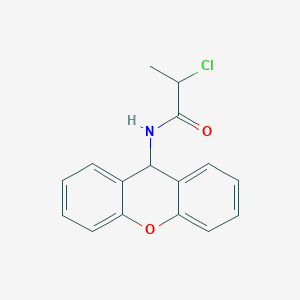
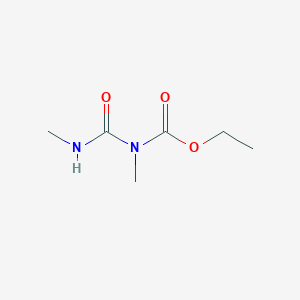
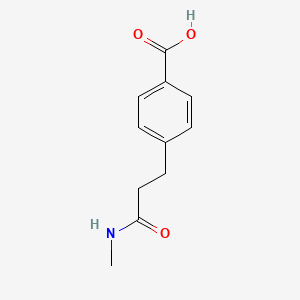
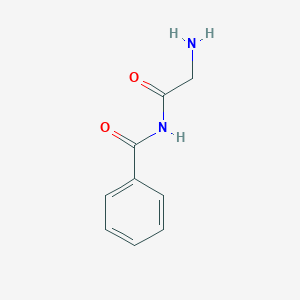
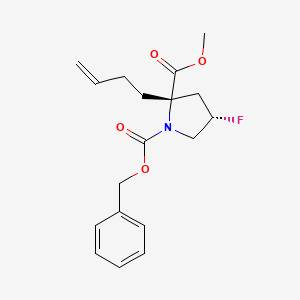
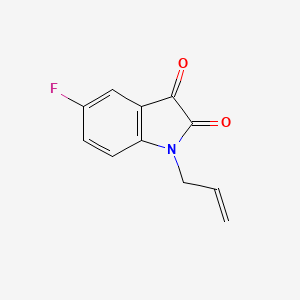
![2-[[4-(Benzothiazol-2-ylsulfanylmethyl)piperazin-1-yl]methylsulfanyl]benzothiazole](/img/structure/B14013569.png)
![1,4,7-Trioxaspiro[4.4]nonane](/img/structure/B14013585.png)
